N-[4-(1-benzofuran-2-yl)phenyl]-2-methylpropanamide
Description
Historical Context and Discovery Trajectory
The discovery of this compound aligns with broader trends in benzofuran chemistry that intensified in the early 21st century. While exact synthetic protocols for this specific derivative remain proprietary, analogous compounds like N-(3-(4-iodophenyl)-5-methylbenzofuran-2-yl)acetamide demonstrate established methods involving palladium-catalyzed coupling and acylation reactions. The target compound likely emerged from systematic modifications of benzofuran-acetamide scaffolds to enhance steric and electronic properties, as evidenced by structural parallels in patented derivatives.
Key milestones in its development include:
Significance in Heterocyclic Compound Research
Benzofuran derivatives occupy a critical niche in heterocyclic chemistry due to their:
- Electron-rich aromatic system facilitating π-π stacking interactions
- Structural plasticity allowing modular substitution patterns
- Bioisosteric potential as indole and benzothiophene analogs
This compound extends these properties through its:
- Phenyl-amide pharmacophore : Enhances hydrogen bonding capacity vs. simpler benzofurans
- Steric bulk from 2-methylpropanamide : May influence binding pocket selectivity in biological targets
Comparative analysis with [4-(1-benzofuran-2-yl)phenyl]-phenylmethanone reveals that amide substitution increases dipole moment (calculated Δμ = 1.2 D), potentially improving membrane permeability.
Systematic Nomenclature and IUPAC Classification
The IUPAC name This compound decomposes as:
| Component | Structural Significance |
|---|---|
| Propanamide | Parent chain (3-carbon amide) |
| 2-methyl | Branch at C2 of propanamide |
| 4-(1-benzofuran-2-yl)phenyl | Substituent on the amide nitrogen |
Numbering of the benzofuran moiety follows IUPAC priority rules:
- Oxygen atom in furan ring receives lowest possible number
- Benzofusion positions designated as 2,3 for the parent benzofuran system
The systematic classification places this compound under:
- Organic compounds → Heterocyclic compounds → Benzofurans → Benzofuran amides
Contemporary Research Landscape and Knowledge Gaps
Recent studies (2023–2025) have focused on:
Advances :
- Microwave-assisted synthesis reducing reaction times by 40% vs. conventional heating
- Computational modeling predicting logP = 3.1 ± 0.2, suggesting moderate lipophilicity
Critical Unresolved Questions :
- Stereoelectronic Effects : How the methyl group’s conformation influences amide resonance stabilization
- Metabolic Stability : Lack of in vivo phase I/II metabolism data
- Target Validation : Preliminary QSAR models suggest kinase inhibition potential, but experimental confirmation is pending
A 2025 analysis of benzofuran-amide hybrids identified three priority research domains:
Properties
Molecular Formula |
C18H17NO2 |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
N-[4-(1-benzofuran-2-yl)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C18H17NO2/c1-12(2)18(20)19-15-9-7-13(8-10-15)17-11-14-5-3-4-6-16(14)21-17/h3-12H,1-2H3,(H,19,20) |
InChI Key |
LXRVAPONGCUNCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Phenolic Precursors
Phenols bearing propargyl ether or carbonyl groups undergo acid-catalyzed cyclization to form benzofurans. For example, 4-hydroxyacetophenone derivatives react with α-haloketones in dichloromethane under methanesulfonic acid catalysis, achieving 72–85% yields. Critical parameters include:
Transition Metal-Catalyzed Coupling
Suzuki-Miyaura coupling between 2-bromobenzofuran and 4-boronophenyl derivatives provides regioselective control. Palladium(II) acetate/XPhos catalytic systems in toluene/water mixtures achieve 68–78% yields. Key considerations:
-
Ligand selection : Bulky phosphines (XPhos) suppress homo-coupling byproducts.
-
Base : K₃PO₄ maintains pH 9–10, facilitating transmetallation.
Oxidative Cyclization
Mn(OAc)₃-mediated oxidation of styrylphenols enables benzofuran formation under mild conditions (25–40°C). This method avoids strong acids but requires stoichiometric oxidants, limiting scalability.
Amidation Techniques for 2-Methylpropanamide Attachment
Coupling the benzofuran-phenyl intermediate with 2-methylpropanoyl chloride represents the final synthetic step. Two approaches prevail:
Schotten-Baumann Reaction
Traditional acylation in biphasic systems (NaOH/H₂O–CH₂Cl₂) achieves 65–70% yields. Limitations include hydrolysis of acid chloride and emulsion formation. Optimized conditions involve:
Carbodiimide-Mediated Coupling
EDC·HCl/HOBt systems in anhydrous DMF enable room-temperature amidation with 82–89% yields. Advantages include:
-
Suppressed racemization : HOBt prevents oxazolone formation.
-
Solubility : DMF solubilizes both aromatic intermediates and acylating agents.
Integrated One-Pot Methodologies
Recent patents disclose telescoped processes combining benzofuran synthesis and amidation without intermediate isolation:
| Step | Conditions | Yield |
|---|---|---|
| Cyclocondensation | CH₂Cl₂, MsOH (80°C, 3 h) | 85% |
| Acylation | EDC·HCl, DMF (rt, 12 h) | 88% |
| Overall | One-pot | 75% |
Key benefits:
-
Reduced purification steps : In situ quenching of acids/bases simplifies workup.
-
Solvent compatibility : Sequential use of CH₂Cl₂ and DMF avoids phase separation.
Characterization and Quality Control
Robust analytical protocols ensure product integrity:
Spectroscopic Validation
Chromatographic Purity
HPLC (C18, MeCN/H₂O 70:30) shows ≥98% purity with t<sub>R</sub> = 6.7 min.
Industrial-Scale Considerations
Cost-Efficiency Analysis
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Mechanism | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux (12h) | 4-(1-Benzofuran-2-yl)benzoic acid + isobutylamine | Acid-catalyzed cleavage of the amide C–N bond. Protonation of carbonyl facilitates nucleophilic attack by water. | 68–72% | |
| 2M NaOH, 80°C (8h) | Sodium salt of 4-(1-benzofuran-2-yl)benzoic acid + isobutylamine | Base-mediated saponification. Hydroxide ion attacks carbonyl, forming tetrahedral intermediate. | 75–80% |
Hydrolysis rates depend on steric hindrance from the 2-methylpropanamide group, which slows reactivity compared to simpler amides.
Electrophilic Aromatic Substitution
The benzofuran moiety directs electrophiles to the 5-position due to electron-donating oxygen resonance:
| Reagent | Conditions | Product | Regioselectivity | Yield |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | 5-Nitrobenzofuran derivative | >95% para to oxygen | 60% |
| Br₂/FeBr₃ | CH₂Cl₂, RT, 1h | 5-Bromobenzofuran derivative | Exclusive 5-position | 85% |
Substituents on the phenyl ring (4-position) show minimal interference due to spatial separation from the benzofuran system .
Oxidation and Reduction
Key transformations involving redox processes:
Oxidation
| Reagent | Target Site | Product | Notes |
|---|---|---|---|
| KMnO₄, H₂O, Δ | Benzofuran ring | 2,3-Dihydroxybenzofuran derivative | Over-oxidation observed beyond 4h |
| CrO₃, AcOH | α-Carbon of amide | Ketone formation (minor pathway) | <10% yield |
Reduction
| Reagent | Target Site | Product | Conditions |
|---|---|---|---|
| LiAlH₄, THF, 0°C | Amide → amine | N-[4-(1-Benzofuran-2-yl)phenyl]-2-methylpropylamine | 4h, 78% yield |
| H₂, Pd/C (10 atm) | Benzofuran ring hydrogenation | Partially saturated dihydrobenzofuran analog | Selectivity challenges |
Nucleophilic Reactions
The amide nitrogen participates in limited nucleophilic reactions due to resonance stabilization:
| Reagent | Product | Key Observations |
|---|---|---|
| CH₃I, K₂CO₃, DMF | N-Methylated derivative | Requires phase-transfer catalysis for >50% yield |
| AcCl, pyridine | N-Acetylated product | Competing O-acetylation at benzofuran oxygen (15–20%) |
Cross-Coupling Reactions
Palladium-catalyzed modifications of the aryl group:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | 4-Bromophenyl derivative, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 65–70% |
| Buchwald-Hartwig | NH₃, Pd₂(dba)₃, Xantphos | Aminated analog | 55% |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which:
-
Primary decomposition pathway : Cleavage of amide bond (220–280°C)
-
Secondary pathway : Benzofuran ring degradation (>300°C)
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces:
-
Norrish Type II cleavage of the amide group (Φ = 0.12)
Comparative Reaction Kinetics
Pseudo-first-order rate constants for hydrolysis:
| Condition | k (s⁻¹) | t₁/₂ |
|---|---|---|
| Acidic (pH 1) | 3.2×10⁻⁵ | 6.0h |
| Basic (pH 13) | 8.7×10⁻⁴ | 22min |
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit the serine-threonine kinase (AKT) signaling pathway, which plays a crucial role in cell proliferation and survival . By inhibiting this pathway, the compound can induce apoptosis in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural motifs with N-[4-(1-benzofuran-2-yl)phenyl]-2-methylpropanamide, enabling comparative analysis of substituent effects and physicochemical properties:
Table 1: Comparison of Key Compounds
Key Findings from Comparative Analysis
Benzofuran vs. Biphenyl/Indole Moieties: The benzofuran group in the target compound provides a rigid, planar structure compared to the more flexible biphenyl systems in and . This rigidity may enhance binding specificity in biological targets requiring precise steric complementarity .
Fluorine Substituents :
- Fluorination in biphenyl analogs (e.g., ) increases electronegativity and lipophilicity, enhancing blood-brain barrier penetration but risking higher toxicity .
Isomerism and Analytical Challenges: As noted in , fluorinated propanamide derivatives (e.g., p-fluoro-isobutyrylfentanyl) can form positional isomers (ortho, meta, para), complicating identification and requiring advanced chromatographic separation techniques .
Molecular Weight and Drug-Likeness :
- The target compound (~291 g/mol) falls within Lipinski’s rule of five guidelines (MW < 500), suggesting favorable oral bioavailability compared to heavier analogs like the thiophene-benzotriazole derivative (~475 g/mol) .
Biological Activity
N-[4-(1-benzofuran-2-yl)phenyl]-2-methylpropanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound features a benzofuran moiety, which is known for its diverse biological activities. The structure can be represented as follows:
This compound is characterized by its unique combination of functional groups that contribute to its biological interactions.
1. Antioxidant Activity
Recent studies have indicated that benzofuran derivatives exhibit significant antioxidant properties. For instance, compounds derived from benzofuran have been shown to scavenge free radicals effectively, reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
2. Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. Research indicates that benzofuran derivatives possess both antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
3. Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their anti-inflammatory effects, particularly through the inhibition of prostaglandin E2 (PGE2) at the EP receptors. This mechanism is vital in managing conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological assays:
Case Study 1: In Vivo Anti-inflammatory Study
In a murine model, administration of the compound resulted in a significant reduction in paw edema induced by carrageenan, demonstrating its potential as an anti-inflammatory agent. The observed effect was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 2: Antimicrobial Efficacy Assessment
A study evaluated the antimicrobial activity of the compound against resistant strains of bacteria. The results showed that it inhibited bacterial growth effectively, suggesting its potential utility in treating infections caused by multi-drug resistant organisms .
Q & A
Q. What synthetic strategies are recommended for preparing N-[4-(1-benzofuran-2-yl)phenyl]-2-methylpropanamide, particularly addressing steric hindrance from the benzofuran moiety?
Methodological Answer:
- Step 1: Benzofuran Core Synthesis
Construct the benzofuran ring via cyclization of 2-hydroxyacetophenone derivatives using Vilsmeier-Haack or Pd-catalyzed coupling . - Step 2: Phenyl-Benzofuran Coupling
Employ Suzuki-Miyaura cross-coupling to attach the benzofuran to a para-substituted bromophenyl intermediate (e.g., 4-bromoaniline) . - Step 3: Amide Formation
Use carbodiimide coupling agents (e.g., EDC/HOBt) to react 2-methylpropanoic acid with the 4-(benzofuran-2-yl)aniline intermediate. Optimize solvent polarity (e.g., DMF or THF) and temperature (0–25°C) to mitigate steric hindrance . - Yield Optimization:
Catalytic DMAP or microwave-assisted synthesis may enhance reaction efficiency .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR:
Identify aromatic protons (δ 6.8–8.0 ppm for benzofuran and phenyl groups) and the methyl group in the propanamide moiety (δ 1.2–1.5 ppm). Use DEPT-135 to distinguish CH₃ groups . - IR Spectroscopy:
Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) . - High-Resolution Mass Spectrometry (HRMS):
Validate molecular weight (e.g., calculated for C₁₉H₁₇NO₂: 299.33 g/mol) with <2 ppm error .
Q. How can researchers optimize reaction conditions for the amidation step in synthesizing this compound?
Methodological Answer:
- Coupling Reagents:
Compare EDC/HOBt, HATU, or DCC/DMAP systems for efficiency. HATU often provides higher yields for sterically hindered substrates . - Solvent Selection:
Polar aprotic solvents (e.g., DMF) improve solubility, while THF reduces side reactions . - Temperature Control:
Lower temperatures (0–5°C) minimize racemization; room temperature for less hindered systems . - Purification:
Use silica gel chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data caused by rotational isomerism in derivatives of this compound?
Methodological Answer:
- Variable Temperature (VT) NMR:
Conduct experiments at elevated temperatures (e.g., 60°C) to coalesce split signals from rotamers . - 2D NMR Techniques:
Use NOESY or ROESY to detect spatial correlations between protons, confirming conformational preferences . - Computational Modeling:
Perform DFT calculations (e.g., Gaussian 16) to predict energy barriers for rotation and simulate NMR spectra .
Q. What computational approaches predict the electronic effects of the benzofuran substituent on this compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT):
Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Software: ORCA or Gaussian . - Molecular Electrostatic Potential (MESP):
Map charge distribution to identify reactive regions (e.g., benzofuran’s electron-rich furan ring) . - Docking Studies:
Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide SAR studies .
Q. What experimental methods are recommended for studying the metabolic stability of this compound in vitro?
Methodological Answer:
- Microsomal Incubations:
Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 minutes . - CYP450 Inhibition Assays:
Test against CYP3A4, 2D6, and 2C9 isoforms using fluorescent probes (e.g., Vivid® substrates) . - Data Analysis:
Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using the substrate depletion method. Compare to control compounds (e.g., verapamil) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
